Camphoric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Chiral Precursor

Camphoric acid's structure possesses a property called chirality. Chiral molecules exist in mirror-image forms, and camphoric acid can act as a starting material (precursor) for the synthesis of other chiral molecules. Researchers leverage this property to create enantiopure (single mirror-image) compounds crucial in drug development and other fields. For instance, a study describes the synthesis of a chiral phosphoric acid catalyst derived from camphoric acid for use in organic reactions [].

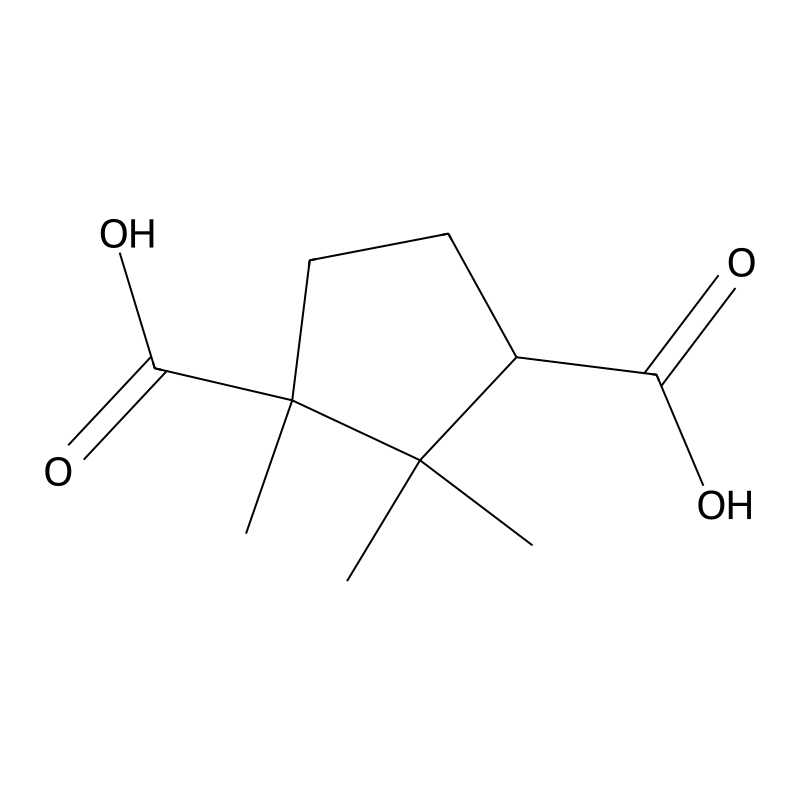

Camphoric acid (C₁₀H₁₆O₄), also known as Acidum camphoricum, is a white crystalline substance obtained primarily through the oxidation of camphor. It exists in three optically different forms, with the dextrorotatory form being the most commonly utilized in pharmaceuticals. The compound features two carboxylic acid functional groups located at the first and third carbon atoms of its cyclopentane structure, along with an additional methyl group at the C-1 position. This configuration allows camphoric acid to act as a ditopic organic linker with unique coordination properties relevant to materials and life sciences .

- Toxicity: Camphoric acid exhibits low to moderate toxicity upon ingestion. However, high doses can cause gastrointestinal irritation and other adverse effects [].

- Flammability: Camphoric acid is not readily flammable but may combust under high temperatures.

- Reactivity: Camphoric acid can react with strong bases and oxidizing agents.

Research has indicated that camphoric acid exhibits notable biological activities. It has been studied for its antiviral properties and potential applications in asymmetrical synthesis and chiral induction. The unique structural features of camphoric acid enable it to interact with biological systems in ways that can influence drug design and development .

Camphoric acid is primarily synthesized through the oxidation of camphor using nitric acid. This method can be optimized by incorporating mercury or iron salts to improve yield. Other methods include:

- Oxidation of Borneol: Similar to camphor, borneol can be oxidized to produce camphoric acid.

- Synthetic Routes: Recent studies have explored synthetic pathways involving diethyl oxalate and 3,3-dimethylpentanoic acid for producing synthetic camphoric acid .

Camphoric acid is utilized across various industries:

- Pharmaceuticals: Its dextrorotatory form is used in drug formulations.

- Polymer Chemistry: It serves as a renewable building block for synthesizing biodegradable polyesters and UV-curing resins .

- Material Science: The compound's chiral properties make it valuable for creating homochiral materials and catalysts.

Studies on the interactions of camphoric acid with other compounds reveal its potential as a chiral ligand in coordination chemistry. Its ability to form complexes with metals enhances its applicability in asymmetric synthesis and catalysis . Furthermore, investigations into its polymer degradation behavior indicate that it can significantly influence the stability and environmental impact of synthetic materials derived from it .

Similar Compounds: Comparison

Several compounds share structural or functional similarities with camphoric acid. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Camphor | Terpene | Precursor for camphoric acid; exhibits aromatic properties. |

| Borneol | Monoterpenoid | Can be oxidized to form camphoric acid; has medicinal uses. |

| Isoborneol | Monoterpenoid | Stereoisomer of borneol; used in perfumery and flavoring. |

| Dihydrocamphor | Saturated derivative | Used in fragrance formulations; less reactive than camphor. |

Camphoric acid's unique bicyclic structure and dual carboxylic functionalities distinguish it from these similar compounds, particularly in its applications related to chirality and coordination chemistry.